molecular formula C12H11ClN2O B7933167 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide

2-Chloro-N-isoquinolin-1-ylmethyl-acetamide

Cat. No.: B7933167
M. Wt: 234.68 g/mol
InChI Key: ZXVGQWFUMQZPIS-UHFFFAOYSA-N
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Description

2-Chloro-N-isoquinolin-1-ylmethyl-acetamide is a chemical compound with the molecular formula C12H11ClN2O. It is known for its unique structure, which includes a chloro group attached to an isoquinoline ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide typically involves the reaction of isoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

  • Isoquinoline is reacted with chloroacetyl chloride in the presence of triethylamine.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Industrial production may also involve the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isoquinolin-1-ylmethyl-acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted isoquinoline derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-isoquinolin-1-ylmethyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide: Similar in structure but with an additional methyl group on the nitrogen atom.

    2-Chloro-N-isoquinolin-1-ylmethyl-benzamide: Similar structure with a benzamide group instead of an acetamide group.

Uniqueness

2-Chloro-N-isoquinolin-1-ylmethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(isoquinolin-1-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-7-12(16)15-8-11-10-4-2-1-3-9(10)5-6-14-11/h1-6H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVGQWFUMQZPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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